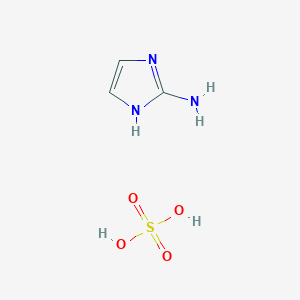
2-アミノ-4,6-ジメチルピリミジン
概要
説明
2-Amino-4,6-dimethylpyrimidine is an aminopyrimidine.
科学的研究の応用
非線形光学用途
2-アミノ-4,6-ジメチルピリミジニウムトリフルオロアセテート(AMPTF)単結晶は、非線形光学(NLO)用途のために合成および成長されています . AMPTF結晶の3次非線形光学特性は、Zスキャン法で測定されました . これは、AMPTF単結晶が電子および光学ドメインの用途に適していることを示唆しています .
結晶学
成長した単結晶の結晶学的情報は、単結晶X線回折分析によって収集されました . AMPTFの構造は、直接法を用いてSHELXSおよびSHELXLプログラムによって解かれました . このアプリケーションは、化合物の構造特性を理解するために非常に重要です。
分光法
NMRスペクトル分析は、炭素と水素の化学環境を調査するために使用されました . AMPTF分子に存在する多くの官能基は、フーリエ変換赤外スペクトル分析によって実行されました . このアプリケーションは、官能基を特定し、化合物内の化学環境を理解するために重要です。
熱安定性分析
UV–Vis–NIRとTG–DTA測定は、それぞれ成長した結晶の光学品質と熱安定性を決定するために使用されました . このアプリケーションは、化合物の熱特性と光学品質を決定するために不可欠です。
腐食抑制
2-アミノ-4,6-ジメチルピリミジンは、腐食抑制剤として研究されてきました . このアプリケーションは、金属腐食が大きな懸念となる業界で重要です。
抗生物質薬剤研究
2-アミノ-4,6-ジメチルピリミジンは、抗生物質薬剤研究の文脈で研究されてきました <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns
作用機序
Target of Action
2-Amino-4,6-dimethylpyrimidine is a biologically important compound as it occurs in nature as a component of nucleic acids
Mode of Action
The compound can act as a nucleophile, attacking aldehyde carbon . This is essentially an aldol condensation . The compound can be deprotonated quite easily because the conjugated base is stabilized by resonance .
Biochemical Pathways
Given its presence in nucleic acids, it may play a role in dna synthesis and repair .
Pharmacokinetics
Given its small molecular weight (12316 g/mol ), it is likely to be well-absorbed and distributed throughout the body.
Result of Action
Given its role in nucleic acids, it may influence dna synthesis and repair, potentially affecting cell growth and division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-4,6-dimethylpyrimidine. For instance, the compound is moderately persistent in the environment and moderately mobile in drainflow . These factors could influence its bioavailability and efficacy.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-Amino-4,6-dimethylpyrimidine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The compound has been found to be protonated due to the migration of the proton from the carboxyl group of the 2-hydroxybenzoate . This protonation is accompanied by an increase in the internal angle around N1 (C1–N1–C4 121.17) compared to 116.2° in neutral pyrimidine .
Molecular Mechanism
It’s known that the compound can act as a nucleophile, attacking the aldehyde carbon
特性
IUPAC Name |
4,6-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQNBVFPZMCDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052510 | |
| Record name | 2-Amino-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-15-7 | |
| Record name | 2-Amino-4,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,6-dimethylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-4,6-DIMETHYLPYRIMIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrimidinamine, 4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethylpyrimidin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4,6-DIMETHYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S48MI253M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 2-amino-4,6-dimethylpyrimidine is C6H9N3. Its molecular weight is 123.16 g/mol. [, , , , , , ]
A: Spectroscopic studies using techniques like FTIR, UV-Vis, and NMR have been instrumental in characterizing 2-amino-4,6-dimethylpyrimidine. [, , , , , , , , ]
- FTIR: Characteristic stretching vibration bands for N-H and C=N groups are observed, confirming the presence of the amino group and pyrimidine ring. Shifts in these bands in co-crystals indicate hydrogen bonding interactions. [, , , , ]
- UV-Vis: Studies have shown absorption peaks in the UV region, which are attributed to π-π* transitions within the pyrimidine ring. [, , , ]
- NMR: Both 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule, aiding in structural elucidation. [, , , ]
A: The stability of 2-amino-4,6-dimethylpyrimidine is influenced by factors like temperature, pH, and presence of other chemical species. [, , , , ]
- Thermal Analysis (TGA/DSC): These techniques reveal the thermal stability of 2-amino-4,6-dimethylpyrimidine and its complexes, including melting point, decomposition temperatures, and any phase transitions that occur upon heating. [, , , , , ]
- Chemical Degradation: Studies have shown that 2-amino-4,6-dimethylpyrimidine can undergo degradation in the presence of certain chemicals or under specific conditions. For instance, it can be hydrolyzed in acidic or basic media. [, , ]
A: 2-amino-4,6-dimethylpyrimidine frequently forms co-crystals with carboxylic acids via hydrogen bonding interactions. These interactions typically involve the amino group of the pyrimidine ring and the carboxyl group of the acid, forming characteristic ring motifs like R22(8). [, , , , , , , , ]
A: 2-amino-4,6-dimethylpyrimidine acts as a ligand in coordination complexes with various metal ions, including silver(I), copper(II), and rare earth metals. The nitrogen atoms in the pyrimidine ring can coordinate to the metal center, forming diverse structures ranging from discrete complexes to polymeric networks. [, , , , , , , , ]
A: 2-amino-4,6-dimethylpyrimidine can be used as a co-former in co-crystallization techniques to purify structurally similar compounds. By selectively forming a co-crystal with the target compound, the impurities can be separated out, leading to an increase in the purity of the desired product. []
A: Computational methods like Density Functional Theory (DFT) have been used to study various aspects of 2-amino-4,6-dimethylpyrimidine, including: [, , , ]
- Tautomerism: DFT calculations help determine the relative stability of different tautomers of 2-amino-4,6-dimethylpyrimidine and its derivatives, offering insights into their potential biological roles. []
- Hydrogen Bonding: Computational studies help understand the nature and strength of hydrogen bonding interactions in co-crystals of 2-amino-4,6-dimethylpyrimidine with various co-formers. [, , ]
- Molecular Properties: DFT calculations can predict various molecular properties such as dipole moment, electronic structure, and vibrational frequencies, aiding in the interpretation of experimental data. [, , ]
A: 2-amino-4,6-dimethylpyrimidine is a known degradation product of certain sulfonylurea herbicides, such as sulfometuron-methyl. Studies have investigated its degradation pathways in soil, including chemical hydrolysis and microbial degradation. [, ] Understanding the environmental fate of this compound is crucial for assessing the environmental impact of these herbicides. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)



![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)





